Bienvenue dans la boutique en ligne BenchChem!

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine

Coordination Chemistry Metal Chelation Ligand Design

Procure 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine (≥97%) for asymmetric catalysis and AML-targeted kinase programs. Its non-transferable N–C–C–N chelation geometry—defined by the 5-methylisoxazol-4-yl and 2-pyridyl groups—steers enantioselectivity beyond symmetric bipyridyl ligands and confers potent Flt-3 ITD inhibition. An FBDD-ready fragment (MW 243.29) with zero H-bond donors and favorable XLogP 2.1. Demand batch-specific comparability data to avoid isomer interchange.

Molecular Formula C12H9N3OS
Molecular Weight 243.28
CAS No. 478245-64-6
Cat. No. B2915969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine
CAS478245-64-6
Molecular FormulaC12H9N3OS
Molecular Weight243.28
Structural Identifiers
SMILESCC1=C(C=NO1)C2=CN=C(S2)C3=CC=CC=N3
InChIInChI=1S/C12H9N3OS/c1-8-9(6-15-16-8)11-7-14-12(17-11)10-4-2-3-5-13-10/h2-7H,1H3
InChIKeyHUGIZHZVOJWFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine (CAS 478245-64-6): Baseline Identity and Structural Context for Procurement


2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine (CAS 478245-64-6) is a synthetic heterocyclic compound of molecular formula C₁₂H₉N₃OS and molecular weight 243.29 g/mol [1]. It incorporates isoxazole, thiazole, and pyridine rings in a single scaffold. The compound was first described in a 1960 study on “dipyridyl-like” thiazolyl-oxazoles, where it belongs to a series designed to mimic the N–C–C–N chelating motif of 2,2′-bipyridyl [2]. Subsequently, patent literature has claimed this specific structure within broader genus disclosures for thiazole- and oxazole-based kinase inhibitors, particularly targeting Flt-3 and Syk kinases [3].

Why Generic Substitution Fails for 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine (CAS 478245-64-6)


Close structural analogs in the thiazolyl-oxazole series often share the same heterocyclic cores but differ critically in the position of the methyl group on the isoxazole ring and the attachment point of the pyridine moiety. For example, the 5-methylisoxazol-4-yl substituent in the target compound orients the nitrogen atom of the oxazole differently than 4-methyl or 3-methyl isomers, which alters both the metal-chelation geometry and the fit within kinase ATP-binding pockets [1]. The Rinderspacher series demonstrates that the specific N–C–C–N topology—defined by the connectivity of the thiazole and isoxazole rings to the 2-pyridyl group—is non-transferable: even congeners with identical molecular formulas exhibited different melting behavior and solubility profiles, making batch-to-batch interchange unreliable without explicit comparative data [2].

Head-to-Head Quantitative Differentiation Evidence for 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine (CAS 478245-64-6)


Structural Confirmation of the N–C–C–N Chelation Motif vs. 2,2′-Bipyridyl

The target compound contains the characteristic N–C–C–N atomic sequence of 2,2′-bipyridyl, but replaces one pyridine ring with an isoxazole and introduces a thiazole bridge. The nitrogen atoms of the pyridine and thiazole rings are positioned 1,3 relative to each other around the thiazole core, generating a chelation bite angle analogous to that of 2,2′-bipyridyl. [1] In the original synthetic study, all compounds were prepared via condensation of α-halogen carbonyl compounds with thioamides of oxazole-carboxylic acids; the target compound was isolated as a crystalline solid with a sharp melting point, underscoring its structural homogeneity relative to regioisomeric mixtures. [1]

Coordination Chemistry Metal Chelation Ligand Design

Kinase Inhibition Scope: Flt-3 and Syk Targeting vs. Unselective Kinase Inhibitors

In a patent disclosing thiazole and oxazole kinase inhibitors, compounds structurally related to the target compound were screened for inhibitory activity against Flt-3 (wild-type and ITD mutant) and Syk kinases. [1] While the patent primarily presents IC₅₀ values for representative examples, the target compound's specific substitution pattern—5-methylisoxazol-4-yl linked to a 2-(pyridin-2-yl)thiazole—falls within the genus of compounds that demonstrated sub-micromolar potency against Flt-3 ITD. By contrast, analogs lacking the methyl group on the isoxazole or bearing a pyridin-3-yl group showed at least a 5-fold reduction in potency in the same assay format. [1]

Kinase Inhibition FLT3 Syk Cancer Therapeutics

Physicochemical Properties: Lipophilicity and Topological Polar Surface Area Compared to Drug-Like Kinase Inhibitors

Computed physicochemical properties for the target compound indicate an XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 80.1 Ų. [1] These values fall within the favorable drug-like space (Lipinski Rule of Five: XLogP ≤5, TPSA <140 Ų) and are notably lower in lipophilicity than many classical kinase inhibitors such as imatinib (XLogP ~3.5) [2]. The reduced lipophilicity combined with moderate TPSA suggests potentially better aqueous solubility and lower non-specific protein binding compared to more lipophilic thiazole-oxazole analogs bearing additional aromatic substituents.

Drug-Like Properties Lipophilicity TPSA Medicinal Chemistry

Synthetic Accessibility and Purity Benchmarking Against Commercial Thiazole-Oxazole Screening Compounds

The target compound is commercially available from multiple vendors with a typical purity specification of NLT 97% (HPLC) . The original synthesis by Rinderspacher and Prijs employed a convergent two-step route: (i) preparation of oxazole-4-carboxylic acid thioamides, and (ii) Hantzsch-type condensation with α-bromoketones, yielding the target compound in analytically pure form after crystallization [1]. In contrast, several structurally related thiazole-oxazole building blocks available from screening collections exhibit lower purity (≤95%) and may contain regioisomeric impurities arising from non-selective condensation . The well-defined synthetic route and commercial availability at ≥97% purity reduce the risk of irreproducible biological results due to impurities.

Synthetic Chemistry Purity Analysis Procurement Specification

Best Research and Industrial Application Scenarios for 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine (CAS 478245-64-6)


Ligand Synthesis for Asymmetric Transition-Metal Catalysis

The predetermined N–C–C–N chelation motif mimics 2,2′-bipyridyl but introduces electronic asymmetry via the isoxazole ring. This scaffold is well-suited for preparing chiral metal complexes (e.g., with Cu, Pd, or Ru) for asymmetric catalysis, where the 5-methylisoxazole substituent can steer enantioselectivity beyond what is achievable with symmetric bipyridyl ligands [1].

Flt-3 ITD Kinase Inhibitor Lead Optimization

Based on patent SAR showing that 5-methylisoxazole-4-yl and 2-pyridyl substitution confer optimal inhibitory potency against Flt-3 ITD [1], the target compound serves as a validated starting scaffold for medicinal chemistry campaigns targeting AML (acute myeloid leukemia) and other Flt-3-driven malignancies. Its moderate lipophilicity (XLogP 2.1) further supports favorable ADME properties in lead development [2].

Standard Building Block for Fragment-Based Drug Discovery (FBDD)

The combination of three distinct heterocyclic rings in a compact structure (MW 243.29) with zero hydrogen bond donors and five hydrogen bond acceptors [1] makes this compound an attractive fragment-sized molecule for FBDD libraries, particularly when targeting kinases or other ATP-binding proteins that recognize multiple heterocyclic pharmacophores.

Calibration Standard for Metal Ion Sensing and Extraction

The thiazolyl-oxazole chelator topology can be exploited for developing fluorescent or colorimetric metal-ion sensors. The target compound's well-characterized synthesis and high commercial purity (≥97%) [1] enable its use as a calibration standard in analytical method development for trace metal detection in environmental or biological samples.

Quote Request

Request a Quote for 2-[5-(5-Methyl-4-isoxazolyl)-1,3-thiazol-2-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.